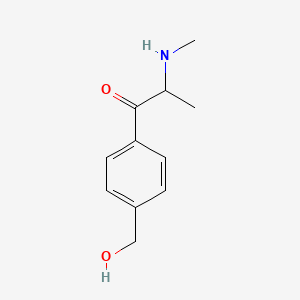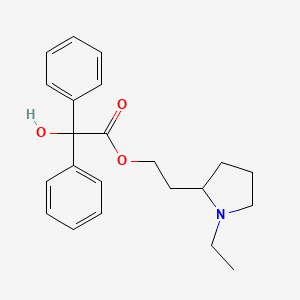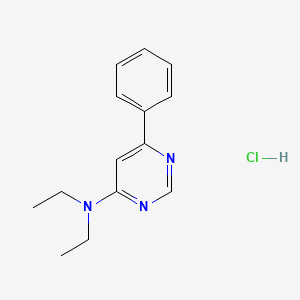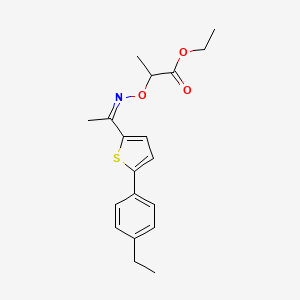
2-(((1-(5-(4-Ethylphenyl)-2-thienyl)ethylidene)amino)oxy)propanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1-(5-(4-Ethylphenyl)-2-thienyl)ethylidene)amino)oxy)propanoic acid ethyl ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique structure that includes a thienyl group, an ethylphenyl group, and a propanoic acid ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-(5-(4-Ethylphenyl)-2-thienyl)ethylidene)amino)oxy)propanoic acid ethyl ester typically involves the esterification of propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The specific synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(((1-(5-(4-Ethylphenyl)-2-thienyl)ethylidene)amino)oxy)propanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and other functionalized compounds
Scientific Research Applications
2-(((1-(5-(4-Ethylphenyl)-2-thienyl)ethylidene)amino)oxy)propanoic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((1-(5-(4-Ethylphenyl)-2-thienyl)ethylidene)amino)oxy)propanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl propionate: Similar in structure but with different functional groups, used in perfumes and flavorings.
Uniqueness
2-(((1-(5-(4-Ethylphenyl)-2-thienyl)ethylidene)amino)oxy)propanoic acid ethyl ester stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
93599-20-3 |
|---|---|
Molecular Formula |
C19H23NO3S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
ethyl 2-[(Z)-1-[5-(4-ethylphenyl)thiophen-2-yl]ethylideneamino]oxypropanoate |
InChI |
InChI=1S/C19H23NO3S/c1-5-15-7-9-16(10-8-15)18-12-11-17(24-18)13(3)20-23-14(4)19(21)22-6-2/h7-12,14H,5-6H2,1-4H3/b20-13- |
InChI Key |
LSZYJCGOCAEVHQ-MOSHPQCFSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CC=C(S2)/C(=N\OC(C)C(=O)OCC)/C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(S2)C(=NOC(C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


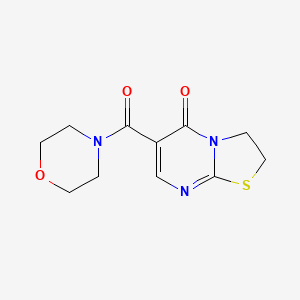
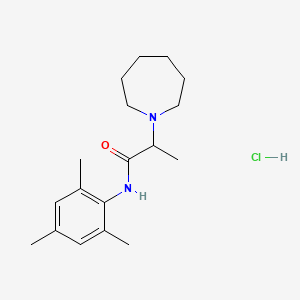
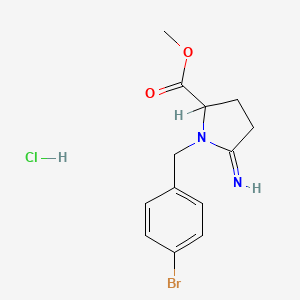
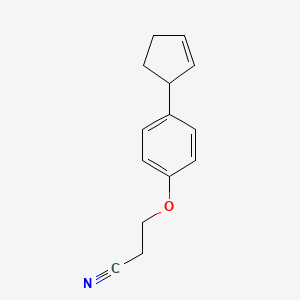
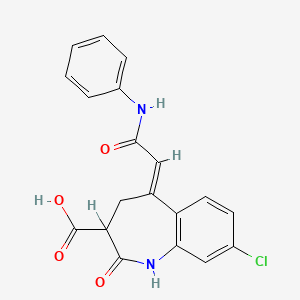
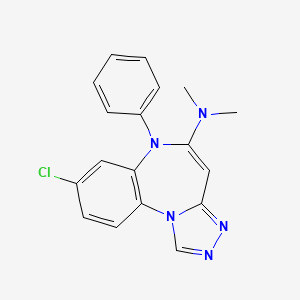

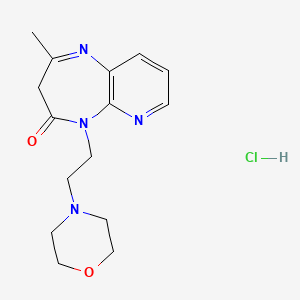
![4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12745412.png)
